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Introduction
Faldaprevir (BI 201335) is an investigational, potent, second-generation, non-covalent,

reversible inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2] The NS3/4A protease

is a crucial enzyme in the HCV replication cycle, responsible for cleaving the viral polyprotein

into mature, functional proteins.[3][4] By inhibiting this enzyme, Faldaprevir blocks viral

replication.[2] Although its development was discontinued, Faldaprevir has been studied in

various clinical trials, providing valuable data on its pharmacokinetics and therapeutic potential.

[5]

Therapeutic drug monitoring (TDM) of Faldaprevir is essential for optimizing treatment efficacy

and minimizing potential toxicities. TDM involves measuring drug concentrations in biological

fluids, typically plasma, to ensure that drug exposure falls within a therapeutic range. This is

particularly important for antiviral agents where a clear relationship often exists between drug

concentration and viral load reduction. These application notes provide detailed protocols for

the quantification of Faldaprevir in human plasma using liquid chromatography-tandem mass

spectrometry (LC-MS/MS), a summary of its pharmacokinetic properties, and an overview of its

mechanism of action.
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Faldaprevir targets the HCV NS3/4A serine protease, a key enzyme in the viral life cycle. The

HCV genome is translated into a single large polyprotein that must be cleaved by viral and host

proteases to produce functional viral proteins.[4] The NS3/4A protease is responsible for four of

these cleavages.[4] Faldaprevir acts as a competitive inhibitor, binding to the active site of the

protease and preventing it from processing the viral polyprotein, thereby halting viral

replication.[2]
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Figure 1: Faldaprevir's inhibition of HCV replication.

Pharmacokinetic Properties of Faldaprevir
The pharmacokinetic profile of Faldaprevir has been characterized in healthy volunteers and

HCV-infected patients. Following oral administration, Faldaprevir is absorbed with time to

maximum plasma concentration (Tmax) ranging from 2 to 6 hours.[6] The drug exhibits a long

half-life of approximately 20 to 30 hours in HCV-infected patients, supporting once-daily dosing.

[6] Faldaprevir's exposure (AUC and Cmax) increases in a more than dose-proportional

manner, suggesting saturation of metabolic or transport processes at higher doses.[5][7]

Table 1: Summary of Faldaprevir Pharmacokinetic
Parameters in Healthy Adults
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Dose Cmax (ng/mL) AUC (ng·h/mL) T½ (h)

4 mg 3.57 254 15.5

120 mg - - -

240 mg 2030 - 2600 36000 - 48200 -

480 mg 3810 - 4080 - -

1200 mg 16500 402000 39.2

Data compiled from multiple studies and presented as geometric means where available.[1][5]

[7]

Effect of Food and Renal Impairment
The administration of Faldaprevir with a high-fat meal results in a modest, clinically insignificant

increase in its bioavailability.[7][8] Studies in subjects with renal impairment have shown that

moderate to severe renal impairment can lead to a modest increase in Faldaprevir exposure.[6]

However, dose adjustments in patients with renal impairment were not deemed necessary.[6]

Table 2: Effect of Renal Impairment on Faldaprevir
Pharmacokinetics (480 mg single dose)

Renal Function
Adjusted gMean Ratio for
AUC₀₋∞ (90% CI)

Adjusted gMean Ratio for
Cmax (90% CI)

Mild Impairment 113.6% (41.6% - 310.2%) 107.2% (35.2% - 327.0%)

Moderate Impairment 178.3% (85.2% - 373.0%) 175.5% (89.6% - 344.1%)

Severe Impairment 169.2% (73.2% - 391.2%) 121.0% (47.3% - 309.7%)

Data from a study in HCV-negative subjects with renal impairment compared to subjects with

normal renal function.[6]
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This protocol describes a validated method for the determination of Faldaprevir concentrations

in human plasma using high-performance liquid chromatography-tandem mass spectrometry

(HPLC-MS/MS).

Materials and Reagents
Faldaprevir analytical standard

Internal standard (IS), e.g., a structurally similar but isotopically labeled compound

HPLC-grade acetonitrile, methanol, and water

Formic acid

Human plasma (K₂EDTA)

Pipettes and tips

Microcentrifuge tubes

Autosampler vials

HPLC system coupled to a triple quadrupole mass spectrometer

Experimental Workflow Diagram
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1. Plasma Sample Collection
(K2EDTA)

2. Spiking with Internal Standard

3. Protein Precipitation
(e.g., with Acetonitrile)

4. Centrifugation

5. Supernatant Transfer and Dilution

6. LC-MS/MS Analysis

7. Data Processing and Quantification

Click to download full resolution via product page

Figure 2: Workflow for Faldaprevir quantification.

Detailed Protocol
1. Preparation of Stock and Working Solutions

Faldaprevir Stock Solution (1 mg/mL): Accurately weigh and dissolve Faldaprevir in

methanol.
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Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the Faldaprevir

stock solution.

Working Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50,

v/v) to create calibration standards and quality control (QC) samples.

2. Sample Preparation

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard

working solution.

Vortex briefly to mix.

Add 400 µL of acetonitrile to precipitate plasma proteins.

Vortex for 30 seconds.

Centrifuge at approximately 13,000 x g for 10 minutes at 4°C.

Transfer 100 µL of the supernatant to a clean tube.

Dilute with 900 µL of methanol:water (50:50, v/v).

Transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions

HPLC System: A system capable of delivering a stable gradient flow.

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Flow Rate: 0.4 mL/min.

Gradient: A suitable gradient to separate Faldaprevir and the internal standard from matrix

components. For example:
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0-0.5 min: 10% B

0.5-2.5 min: 10-90% B

2.5-3.0 min: 90% B

3.0-3.1 min: 90-10% B

3.1-4.0 min: 10% B

Injection Volume: 5 µL.

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive

electrospray ionization (ESI+) mode.

Detection: Multiple Reaction Monitoring (MRM). Optimize ion transitions for Faldaprevir and

the internal standard.

Table 3: Example LC-MS/MS Method Validation
Parameters

Parameter Acceptance Criteria Example Result

Calibration Range Linear with r² > 0.99 0.2 - 250 ng/mL

Intra-run Precision (CV%) < 15% ≤ 7.69%

Inter-run Precision (CV%) < 15% ≤ 6.32%

Intra-run Accuracy (% bias) ± 15% ≤ 8.95%

Inter-run Accuracy (% bias) ± 15% ≤ 5.38%

Based on reported validation data.[5]

4. Data Analysis

Quantify Faldaprevir in unknown samples by constructing a calibration curve from the peak

area ratio of Faldaprevir to the internal standard versus the nominal concentration of the

calibration standards.
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Conclusion
The provided application notes and protocols offer a comprehensive guide for the therapeutic

drug monitoring of Faldaprevir. The detailed LC-MS/MS method enables accurate and precise

quantification of Faldaprevir in human plasma, which is crucial for pharmacokinetic studies and

understanding its concentration-response relationship. The summarized pharmacokinetic data

provides a reference for expected drug exposure in different populations. Although

Faldaprevir's clinical development was halted, the methodologies and data presented here are

valuable for researchers in the field of antiviral drug development and TDM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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